molecular formula C6H8F3N3 B7938294 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B7938294
M. Wt: 179.14 g/mol
InChI Key: ZMPZUTQHYHJMLL-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 5-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups. One common method is the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by selective functionalization. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and hydroxyl derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Comparison: Compared to these similar compounds, 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of the amine group at the 4-position, which significantly influences its reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, enhancing its stability and lipophilicity .

Biological Activity

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group. This unique structure contributes to its biological activity. The general structure can be represented as follows:

C6H7F3N2\text{C}_6\text{H}_7\text{F}_3\text{N}_2

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution processes. Various methods have been reported in the literature, focusing on improving yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to this compound have shown promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 8 μg/mL against specific pathogens .

Anticancer Activity

Pyrazole derivatives are also recognized for their anticancer properties:

  • Cell Proliferation Inhibition : Studies indicate that compounds within this class can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The antiproliferative effects were observed with IC50 values ranging from 10 to 30 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored extensively:

  • Inhibition of Pro-inflammatory Cytokines : Some compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, with percentages of inhibition reaching up to 85% at certain concentrations .

Case Studies

Several studies have specifically investigated the biological activities associated with pyrazole compounds:

Study ReferenceBiological Activity StudiedKey Findings
AnticancerSignificant inhibition of cancer cell lines with IC50 values between 10–30 μM.
AntimicrobialEffective against E. coli with MIC values as low as 8 μg/mL.
Anti-inflammatoryUp to 85% inhibition of TNF-α at concentrations comparable to standard drugs.

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural characteristics:

  • Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency against cancer cells.
  • Positioning on the Pyrazole Ring : Variations in substituent positions can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug design .

Properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPZUTQHYHJMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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